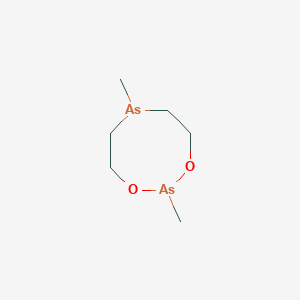
2,6-Dimethyl-1,3,2,6-dioxadiarsocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1,3,2,6-dioxadiarsocane is an organoarsenic compound with the molecular formula C4H10As2O2 It is a heterocyclic compound containing arsenic atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane typically involves the reaction of dimethylarsinic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the desired dioxadiarsocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1,3,2,6-dioxadiarsocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its corresponding arsenic hydrides.
Substitution: The arsenic atoms in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides and related species.
Substitution: Various substituted dioxadiarsocane derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1,3,2,6-dioxadiarsocane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-1,3,2,6-dioxadiarsocane: Unique due to its specific ring structure and arsenic content.
Dimethylarsinic acid: A precursor in the synthesis of dioxadiarsocane.
Arsenic trioxide: Another arsenic-containing compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its heterocyclic structure containing arsenic atoms. This gives it distinct chemical reactivity and potential for various applications that are not shared by simpler arsenic compounds.
Propiedades
Número CAS |
87993-24-6 |
|---|---|
Fórmula molecular |
C6H14As2O2 |
Peso molecular |
268.02 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,3,2,6-dioxadiarsocane |
InChI |
InChI=1S/C6H14As2O2/c1-7-3-5-9-8(2)10-6-4-7/h3-6H2,1-2H3 |
Clave InChI |
LTIQSWRYCUZGPU-UHFFFAOYSA-N |
SMILES canónico |
C[As]1CCO[As](OCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


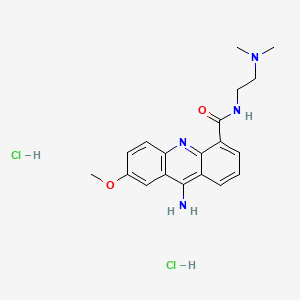
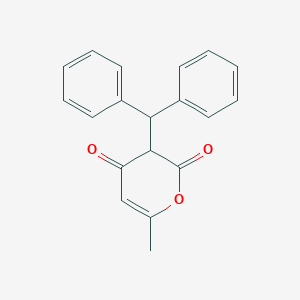
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
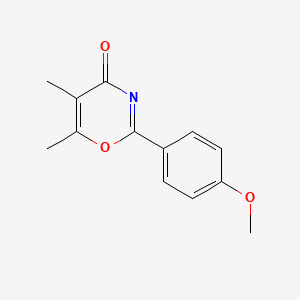
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)
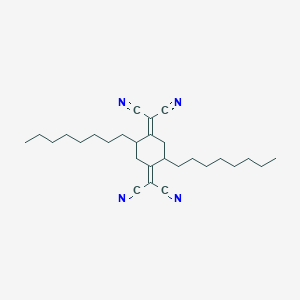
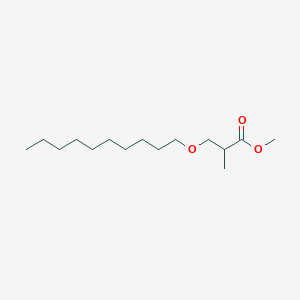
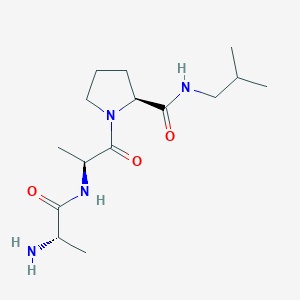
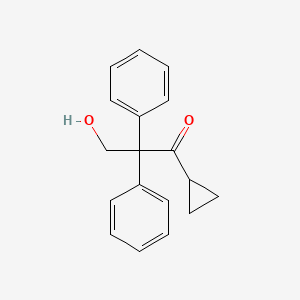
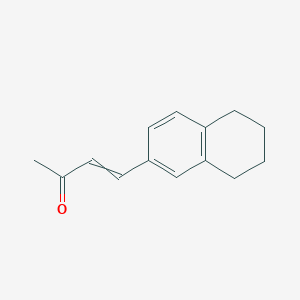
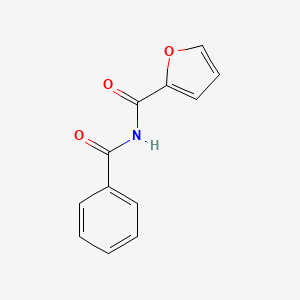
![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)

